N-{[4-(furan-2-yl)thiophen-2-yl]methyl}-2-[4-(propane-2-sulfonyl)phenyl]acetamide
Description
N-{[4-(furan-2-yl)thiophen-2-yl]methyl}-2-[4-(propane-2-sulfonyl)phenyl]acetamide is a complex organic compound that features a unique combination of furan, thiophene, and sulfonyl functional groups
Properties
Molecular Formula |
C20H21NO4S2 |
|---|---|
Molecular Weight |
403.5 g/mol |
IUPAC Name |
N-[[4-(furan-2-yl)thiophen-2-yl]methyl]-2-(4-propan-2-ylsulfonylphenyl)acetamide |
InChI |
InChI=1S/C20H21NO4S2/c1-14(2)27(23,24)18-7-5-15(6-8-18)10-20(22)21-12-17-11-16(13-26-17)19-4-3-9-25-19/h3-9,11,13-14H,10,12H2,1-2H3,(H,21,22) |
InChI Key |
XMOFXFNPIHEWHX-UHFFFAOYSA-N |
Canonical SMILES |
CC(C)S(=O)(=O)C1=CC=C(C=C1)CC(=O)NCC2=CC(=CS2)C3=CC=CO3 |
Origin of Product |
United States |
Preparation Methods
Synthetic Routes and Reaction Conditions
The synthesis of N-{[4-(furan-2-yl)thiophen-2-yl]methyl}-2-[4-(propane-2-sulfonyl)phenyl]acetamide typically involves multi-step organic reactions. The process begins with the preparation of the furan and thiophene intermediates, which are then coupled through a series of reactions involving sulfonylation and acylation. The final step involves the formation of the acetamide group under controlled conditions, often using reagents such as acetic anhydride and a suitable base.
Industrial Production Methods
Industrial production of this compound would likely involve optimization of the synthetic route to maximize yield and minimize costs. This could include the use of continuous flow reactors, advanced purification techniques, and the development of catalysts to enhance reaction efficiency.
Chemical Reactions Analysis
Types of Reactions
N-{[4-(furan-2-yl)thiophen-2-yl]methyl}-2-[4-(propane-2-sulfonyl)phenyl]acetamide can undergo various chemical reactions, including:
Oxidation: The furan and thiophene rings can be oxidized under specific conditions to form corresponding sulfoxides and sulfones.
Reduction: The compound can be reduced to form different derivatives, depending on the reducing agents used.
Substitution: The aromatic rings can undergo electrophilic and nucleophilic substitution reactions.
Common Reagents and Conditions
Oxidation: Common oxidizing agents include hydrogen peroxide and m-chloroperbenzoic acid.
Reduction: Reducing agents such as lithium aluminum hydride and sodium borohydride are often used.
Substitution: Reagents like halogens, nitrating agents, and sulfonating agents are employed under controlled conditions.
Major Products Formed
The major products formed from these reactions include sulfoxides, sulfones, and various substituted derivatives, depending on the specific reaction conditions and reagents used.
Scientific Research Applications
N-{[4-(furan-2-yl)thiophen-2-yl]methyl}-2-[4-(propane-2-sulfonyl)phenyl]acetamide has several scientific research applications:
Chemistry: Used as a building block in organic synthesis for the development of new materials and compounds.
Biology: Investigated for its potential biological activities, including antimicrobial and anticancer properties.
Medicine: Explored as a potential drug candidate due to its unique structural features.
Industry: Utilized in the development of advanced materials with specific electronic and optical properties.
Mechanism of Action
The mechanism of action of N-{[4-(furan-2-yl)thiophen-2-yl]methyl}-2-[4-(propane-2-sulfonyl)phenyl]acetamide involves its interaction with specific molecular targets. The compound can bind to enzymes or receptors, modulating their activity and leading to various biological effects. The pathways involved may include inhibition of enzyme activity, disruption of cellular processes, or modulation of signal transduction pathways.
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Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.
